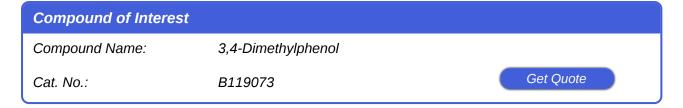


# A Technical Guide to the Spectroscopic Analysis of 3,4-Dimethylphenol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **3,4-Dimethylphenol** (CAS No. 95-65-8), a significant compound in various chemical and pharmaceutical applications. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, alongside the experimental protocols utilized for their acquisition. The logical relationship between these analytical techniques and the structural elucidation of the molecule is also visualized.

## **Spectroscopic Data Summary**

The following sections provide a quantitative summary of the spectroscopic data obtained for **3,4-Dimethylphenol**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The <sup>1</sup>H NMR spectrum of **3,4-Dimethylphenol** provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (CDCl<sub>3</sub>).



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.97	d	1H	Ar-H
6.64	d	1H	Ar-H
6.58	S	1H	Ar-H
4.7 (broad s)	S	1H	-ОН
2.21	S	3H	Ar-CH₃
2.19	S	3H	Ar-CH₃

Table 1: <sup>1</sup>H NMR peak assignments for **3,4-Dimethylphenol**.

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the **3,4- Dimethylphenol** molecule. The data below was obtained in deuterated chloroform (CDCl<sub>3</sub>).[1]

Chemical Shift (ppm)	Intensity	Assignment
153.13	791.00	С-ОН
130.3	-	Ar-C
128.77	687.00	Ar-CH
120.0	-	Ar-C
116.5	-	Ar-CH
112.62	945.00	Ar-CH
19.73	791.00	Ar-CH₃
19.0	-	Ar-CH₃

Table 2: ¹³C NMR peak assignments for **3,4-Dimethylphenol**. Note: Some assignments are based on typical chemical shift ranges for substituted phenols.[1]

### **Infrared (IR) Spectroscopy**



IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following major absorption bands were observed for **3,4-Dimethylphenol**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3300	Strong, Broad	O-H stretch (phenolic)
~3000	Medium	C-H stretch (aromatic)
~2920	Medium	C-H stretch (methyl)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (phenol)
~810	Strong	C-H bend (aromatic, out-of- plane)

Table 3: Key IR absorption bands for **3,4-Dimethylphenol**.

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below was obtained using electron ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
122	100.0	[M] <sup>+</sup> (Molecular Ion)
107	82.8	[M-CH <sub>3</sub> ] <sup>+</sup>
77	24.5	[C <sub>6</sub> H <sub>5</sub> ]+
91	11.4	[C <sub>7</sub> H <sub>7</sub> ]+
39	24.5	[C <sub>3</sub> H <sub>3</sub> ]+

Table 4: Major peaks in the electron ionization mass spectrum of **3,4-Dimethylphenol**.



## **Experimental Protocols**

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of **3,4-Dimethylphenol** was prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

Both <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For <sup>1</sup>H NMR, standard acquisition parameters were used. For <sup>13</sup>C NMR, proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.

#### Infrared (IR) Spectroscopy

The IR spectrum of solid **3,4-Dimethylphenol** was obtained using the KBr (potassium bromide) pellet technique. A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture was then compressed in a die under high pressure to form a thin, transparent pellet. The pellet was placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer, and the spectrum was recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

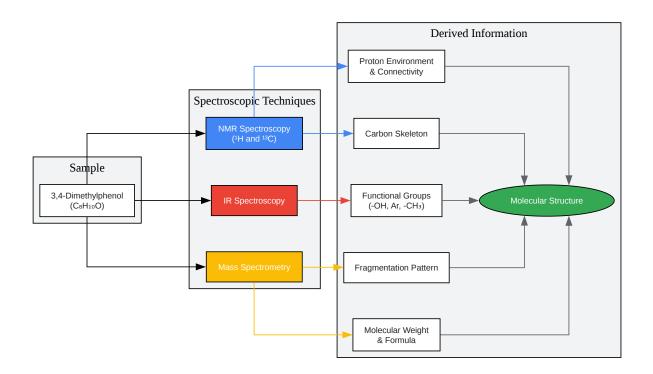
#### Mass Spectrometry (MS)

The mass spectrum of **3,4-Dimethylphenol** was acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This caused the molecules to ionize and fragment. The resulting positively charged ions were then accelerated into a mass analyzer, which separated them based on their mass-to-charge ratio (m/z). The detector measured the abundance of each ion, and the resulting data was plotted as a mass spectrum.



# **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **3,4-Dimethylphenol**.



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Caption: Workflow of Spectroscopic Analysis for **3,4-Dimethylphenol**.

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#### References

- 1. 3,4-Dimethylphenol(95-65-8) IR Spectrum [m.chemicalbook.com]
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